![molecular formula C11H19BN2O3 B568967 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol CAS No. 1040377-08-9](/img/structure/B568967.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol, also known as TMPDE, is a synthetic compound that has been used in a variety of scientific research applications. It is a boron-containing molecule that is structurally similar to ethanol and is used as a reagent in organic synthesis. TMPDE is a versatile compound that has been used for a variety of applications, including as a catalyst for the synthesis of organic compounds, as a ligand in coordination chemistry, and as a fluorescent dye in biological studies.
Scientific Research Applications
Synthesis and Biological Evaluation of Pyrazole Derivatives
Pyrazoles, including derivatives synthesized from compounds like 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol, exhibit a wide range of agrochemical and pharmaceutical activities. These compounds have been synthesized under various conditions and evaluated for their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. Such research underscores the utility of these derivatives in developing compounds with potential application in disease management and crop protection (Sheetal et al., 2018).
Advances in Heterocyclic Compound Synthesis
The research into the synthesis of heterocyclic compounds such as tetrahydrobenzo[b]pyrans underscores the importance of organocatalysts in facilitating three-component condensation reactions. This type of synthesis, where derivatives similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol might be involved, highlights the ongoing development of new methodologies in organic chemistry to create compounds with significant pharmacological potential (H. Kiyani, 2018).
Role in Lignin Acidolysis
In the context of lignin acidolysis, research has explored the mechanisms of bond cleavage, which is critical for understanding the breakdown of biomass into valuable chemical products. The study of compounds similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol can contribute to advancements in biofuel production and the development of greener chemical processes (T. Yokoyama, 2015).
Exploration of Carcinogenic Compounds in Alcoholic Beverages
While the focus is not directly on 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol, research into the carcinogenic compounds present in alcoholic beverages, including ethanol and its metabolites, highlights the broader context of chemical toxicity and its implications for human health. Such studies are essential for understanding the risks associated with alcohol consumption and the mechanisms of carcinogenesis (Tabea Pflaum et al., 2016).
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-7-13-14(8-9)5-6-15/h7-8,15H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDAUWYRNEWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671779 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol | |
CAS RN |
1040377-08-9 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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